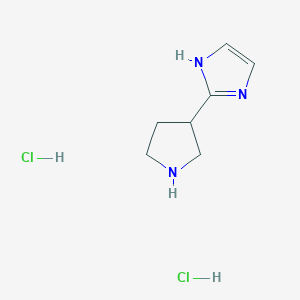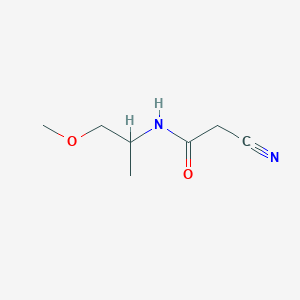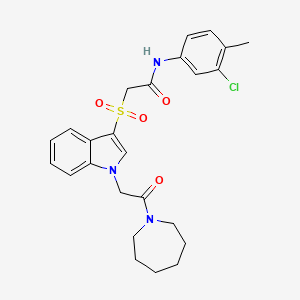
3-Bromo-2-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H6BrF3 . It has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .
Synthesis Analysis
The synthesis of “3-Bromo-2-(trifluoromethyl)benzyl bromide” can be achieved from 3-(Trifluoromethyl)benzyl alcohol . It has also been used in the preparation of flocoumafen .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(trifluoromethyl)benzyl bromide” is represented by the formula CF3C6H4CH2Br . The molecular weight of the compound is 239.03 .Chemical Reactions Analysis
“3-Bromo-2-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(trifluoromethyl)benzyl bromide” include a refractive index of n20/D 1.492 (lit.), a boiling point of 69 °C/4 mmHg (lit.), and a density of 1.565 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Chemical Synthesis
3-Bromo-2-(trifluoromethyl)benzyl bromide is commonly employed in synthetic chemistry. Its reactivity at the benzylic position makes it a valuable building block for creating more complex molecules. Researchers use it as a halide source in various reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances the compound’s electronic properties, making it useful for designing new materials and pharmaceuticals .
Agrochemicals and Pesticides
The compound has applications in the development of agrochemicals and pesticides. For instance, it has been used in the preparation of flocoumafen, a rodenticide. Researchers explore its potential as a starting material for designing environmentally friendly pest control agents .
Medicinal Chemistry and Drug Discovery
3-Bromo-2-(trifluoromethyl)benzyl bromide plays a role in medicinal chemistry. Its reactivity allows for the modification of drug candidates, leading to improved pharmacokinetics, selectivity, and bioavailability. Scientists investigate its use in developing novel drugs, especially those targeting specific receptors or enzymes .
Materials Science and Surface Modification
Researchers utilize this compound for surface modification of materials. By functionalizing surfaces with 3-bromo-2-(trifluoromethyl)benzyl groups, they can enhance adhesion, alter wettability, and improve chemical stability. Applications include modifying polymers, nanoparticles, and solid supports for catalysis or sensor development .
Organic Synthesis and Resin Chemistry
In organic synthesis, this compound finds applications in solid-phase synthesis and combinatorial chemistry. It can be immobilized on solid supports (such as resins) to facilitate reactions. Researchers use it to create libraries of diverse compounds for drug discovery and high-throughput screening .
Benzylic Position Reactions
The benzylic position of 3-bromo-2-(trifluoromethyl)benzyl bromide is reactive due to resonance stabilization of the carbocation intermediate. It typically undergoes substitution reactions via an SN1 pathway. Understanding its reactivity helps chemists design efficient synthetic routes and predict reaction outcomes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGKSMYEZJRISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
1428940-11-7 |
Source


|
| Record name | 3-Bromo-2-(trifluoromethyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-(3,3-diphenylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2430551.png)


![2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide](/img/structure/B2430555.png)

![3-(2-bromophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2430561.png)



![3-Imidazo[1,5-a]pyridin-3-ylpropanoic acid](/img/structure/B2430567.png)

![4-(trifluoromethoxy)-N-(3-{[4-(trifluoromethoxy)phenyl]imino}prop-1-en-1-yl)aniline hydrochloride](/img/structure/B2430569.png)
![Cyclopropyl-[4-[4-(trifluoromethyl)pyrimidine-2-carbonyl]piperazin-1-yl]methanone](/img/structure/B2430570.png)
